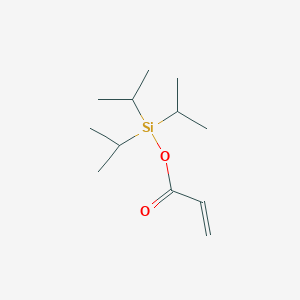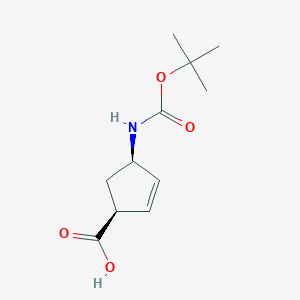
(-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid, also known as BOC-ACPC, is a chiral amino acid derivative of cyclopentane. It is a cyclic and branched molecule that is used in a variety of synthetic procedures, such as peptide synthesis, as well as in the study of biological systems. BOC-ACPC has been used in the synthesis of peptides, proteins, and other compounds, and has been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Building Block for Helical Foldamers
One significant application is in the development of helical foldamers. A study by Kwon et al. (2015) explored cis-2-Aminocyclohex-4-enecarboxylic acid (cis-ACHE) for its conformational preference, which is similar to that of cis-2-aminocyclohexanecarboxylic acid, demonstrating its utility in designing peptides with desired 3D structures (Kwon, Kang, Choi, & Choi, 2015).
Synthesis of Mono- and Dihydroxy-Substituted Derivatives
Palkó et al. (2010) and Benedek et al. (2008) reported the synthesis of hydroxy-substituted derivatives from aminocyclopentanecarboxylic acid enantiomers, demonstrating its versatility in synthesizing complex organic molecules with potential therapeutic applications (Palkó, Benedek, Forró, Wéber, Hänninen, Sillanpää, & Fülöp, 2010); (Benedek, Palkó, Wéber, Martinek, Forró, & Fülöp, 2008).
Enantioselective Synthesis
The research on enantioselective synthesis, as highlighted by Berkessel et al. (2002), underscores the importance of (-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid in obtaining enantiomerically pure compounds, crucial for pharmaceutical applications (Berkessel, Glaubitz, & Lex, 2002).
Conformational Analysis of Peptides
Research by Bardi et al. (1986) on peptides containing 1-aminocyclopentanecarboxylic acid (Acc5) illustrates the conformational analysis capabilities, providing insights into peptide structure and function, which is crucial for the design of bioactive peptides (Bardi, Piazzesi, Toniolo, Sukumar, & Balaram, 1986).
Catalysts in Organic Synthesis
Heydari et al. (2007) demonstrated the utility of (-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid in the N-tert-butoxycarbonylation of amines, showcasing its role as an efficient catalyst in organic synthesis, particularly in the production of N-Boc-protected amino acids and peptides (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Propriétés
IUPAC Name |
(1S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUNTSATDZJBLP-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid | |
CAS RN |
151907-79-8 |
Source


|
| Record name | (1S,4R)-(-)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

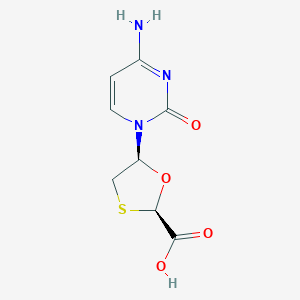
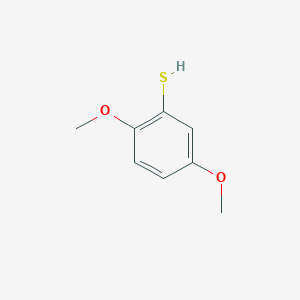
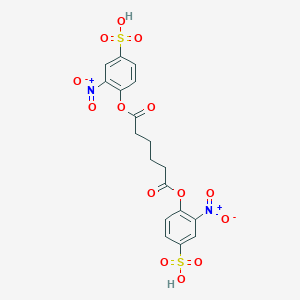
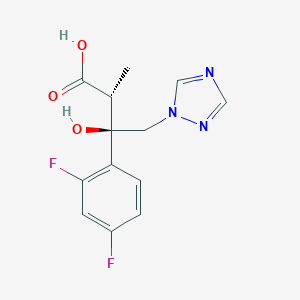
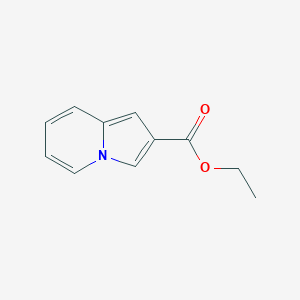
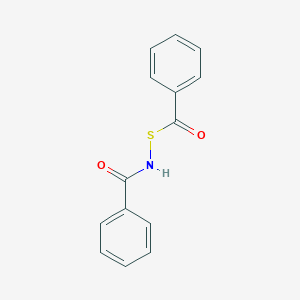
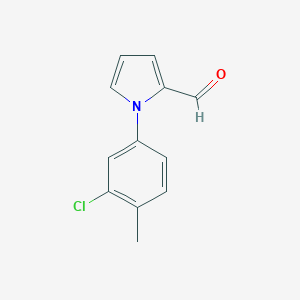
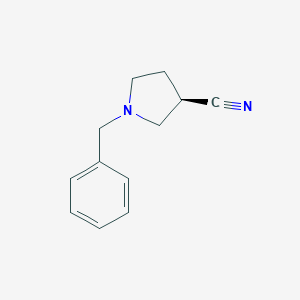
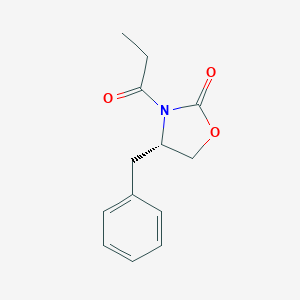
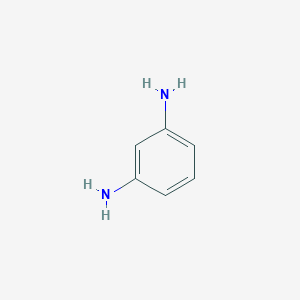
![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate (1:1)](/img/structure/B132919.png)


